

(R)-(+)-Tol-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Bis(di-*p*-tolylphosphino)-1,1'-binaphthyl

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Abstract

(R)-(+)-2,2'-Bis(di-*p*-tolylphosphino)-1,1'-binaphthyl, commonly known as (R)-(+)-Tol-BINAP, is a premier chiral phosphine ligand that has become indispensable in the field of asymmetric catalysis. Its unique atropisomeric structure, characterized by C₂-symmetry and axial chirality, provides a well-defined and highly effective chiral environment for a multitude of metal-catalyzed enantioselective transformations. This technical guide offers an in-depth exploration of (R)-(+)-Tol-BINAP, intended for researchers, chemists, and process development scientists. We will delve into its fundamental properties, provide a detailed synthesis protocol, elucidate the mechanistic underpinnings of its catalytic activity, and present a comparative analysis against its parent compound, BINAP. Furthermore, this guide will showcase its application in key transformations with validated performance data, underscoring its significance in the synthesis of complex, high-value chiral molecules, particularly within the pharmaceutical industry.

Introduction: The Architectural Elegance of Tol-BINAP

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development where the chirality of a molecule dictates its pharmacological activity. Privileged chiral ligands, those that are effective for a wide range of substrates and reaction types, are therefore of immense value. (R)-(+)-Tol-BINAP belongs to the esteemed

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family of ligands, first pioneered by Noyori and his contemporaries.^[1]

What distinguishes Tol-BINAP is the substitution of the four phenyl groups on the phosphorus atoms with p-tolyl groups. This seemingly subtle modification has profound implications. The methyl groups at the para-position act as electron-donating groups, increasing the electron density on the phosphorus atoms. This enhanced Lewis basicity can modulate the electronic properties of the metal center to which it coordinates, often leading to increased catalytic activity and, in some cases, improved enantioselectivity compared to the parent BINAP ligand.^[2] The axial chirality arises from the restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings, creating a stable, twisted, C₂-symmetric chiral scaffold.^[1]

This guide will provide the necessary technical details to understand and effectively utilize this powerful catalytic tool.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in a laboratory or manufacturing setting.

Core Compound Properties

Property	Value	Reference(s)
CAS Number	99646-28-3	[2][3][4][5][6]
Molecular Formula	C ₄₈ H ₄₀ P ₂	[3][4]
Molecular Weight	678.78 g/mol	[2][6]
Appearance	White to cream powder or solid	[3][5]
Melting Point	254-258 °C	[2][6][7]
Optical Rotation	[α] ²⁰ /D +162° (c = 0.5 in benzene)	[2][7]
Solubility	Insoluble in water; soluble in organic solvents like toluene and benzene.	[3]

Safety and Handling

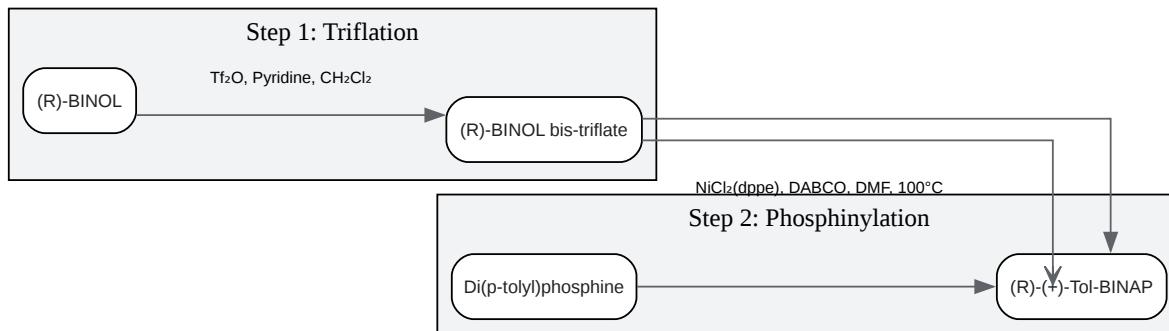
(R)-(+)-Tol-BINAP is classified as a combustible solid and should be handled with appropriate care.[2][8]

- Storage: Store in a tightly sealed container in a cool, dry place (4°C is recommended), protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups.[4]
- Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-ventilated area or a fume hood.
- Toxicity: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. The German Water Hazard Class is WGK 3, indicating a substance that is highly hazardous to water.[2][8]

Synthesis of (R)-(+)-Tol-BINAP: A Validated Protocol

The synthesis of enantiopure Tol-BINAP relies on starting from an optically pure precursor, typically (R)-1,1'-bi-2-naphthol ((R)-BINOL). A highly effective and direct method involves the nickel-catalyzed cross-coupling of the corresponding bis-triflate with di(p-tolyl)phosphine.[9] This approach avoids the harsher conditions and resolution steps required in earlier synthetic routes.

Experimental Workflow: Two-Step Synthesis from (R)-BINOL



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Caption: Workflow for the synthesis of (R)-(+)-Tol-BINAP from (R)-BINOL.

Step-by-Step Methodology

Step 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate)

- To a stirred, cooled (0 °C) solution of (R)-BINOL (1.0 equiv) and pyridine (2.5 equiv) in anhydrous dichloromethane (CH₂Cl₂), add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 equiv) dropwise under an inert atmosphere (N₂).
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
- Upon completion, quench the reaction by the slow addition of water.
- Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or recrystallization to yield the (R)-BINOL bis-triflate as a white solid.

Step 2: Nickel-Catalyzed Phosphinylation

- In an oven-dried Schlenk flask, combine the (R)-BINOL bis-triflate (1.0 equiv), $\text{NiCl}_2(\text{dppe})$ (0.1 equiv, where dppe is 1,2-bis(diphenylphosphino)ethane), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 equiv).[8]
- Evacuate and backfill the flask with an inert atmosphere (N_2 or Ar).
- Add anhydrous, degassed N,N-dimethylformamide (DMF) via cannula.
- Add di(p-tolyl)phosphine (2.4 equiv) via syringe and heat the reaction mixture to 100 °C.
- Stir the reaction for 48-72 hours. The product, (R)-(+)-Tol-BINAP, often crystallizes directly from the reaction mixture upon cooling.[8]
- Filter the solid product, wash with cold DMF and then methanol, and dry under vacuum to afford pure (R)-(+)-Tol-BINAP.

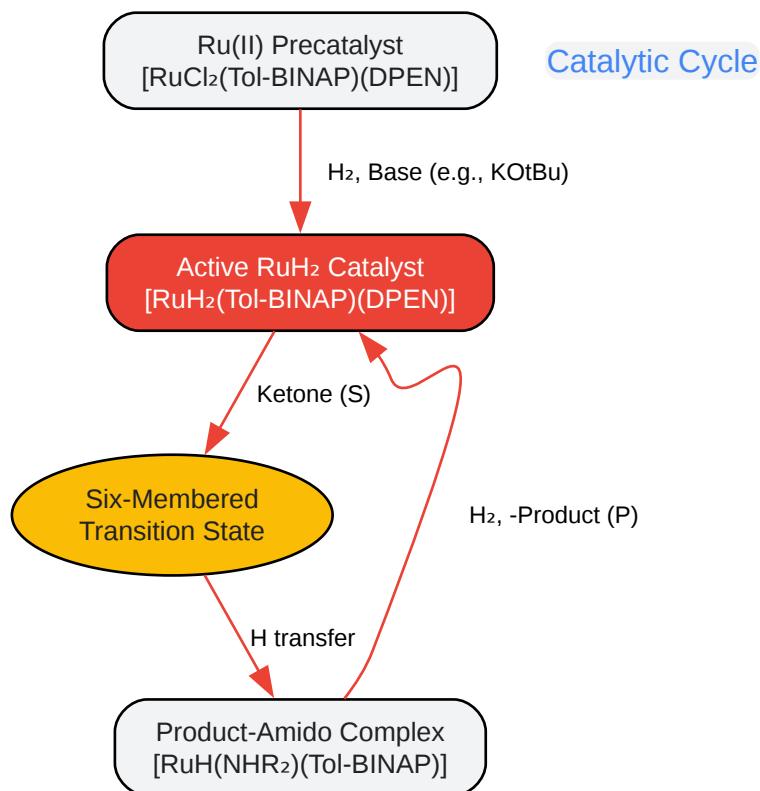
Causality Note: The use of a nickel(II) catalyst with a phosphine ligand like dppe is crucial for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle. DABCO acts as a base to neutralize the triflic acid byproduct. The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants.

Mechanism of Action in Asymmetric Hydrogenation

The true power of Tol-BINAP is realized when it is complexed with a transition metal, most notably ruthenium(II), often in conjunction with a chiral diamine co-ligand. The resulting complexes are exceptionally effective catalysts for the asymmetric hydrogenation of ketones and other unsaturated substrates. The widely accepted mechanism is a "metal-ligand bifunctional" pathway, which operates without direct substrate coordination to the metal center during the key hydrogen transfer step.[3][4]

The Noyori-Type Catalytic Cycle

The hydrogenation of a ketone (e.g., acetophenone) using a trans- RuH_2 ((R)-Tol-BINAP)(R,R)-DPEN complex serves as a canonical example.



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Caption: Simplified catalytic cycle for Ru-Tol-BINAP/diamine hydrogenation.

Elucidation of the Cycle:

- Catalyst Activation: The stable Ru(II) chloride precatalyst is activated under H₂ pressure in the presence of a base (e.g., KOt-Bu) to form the active 18-electron dihydride species, $[\text{RuH}_2(\text{Tol-BINAP})(\text{diamine})]$.^[4]
- Transition State Assembly: The ketone substrate approaches the active catalyst. It does not coordinate directly to the Ru center. Instead, it forms a six-membered pericyclic transition state involving the Ru-H bond and one of the N-H bonds of the diamine ligand.^[3]
- Concerted Hydrogen Transfer: This is the crucial stereodetermining step. A hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. The rigid, C₂-symmetric arrangement of the Tol-BINAP ligand creates a highly differentiated chiral pocket, forcing the ketone to approach in a specific orientation, thus favoring the formation of one enantiomer of the alcohol product.^[4]

- Product Release & Catalyst Regeneration: The resulting chiral alcohol product dissociates from the 16-electron ruthenium amido complex. This complex then reacts with another molecule of H₂ to regenerate the active RuH₂ catalyst, completing the cycle.

Expert Insight: The bifunctional nature of this catalysis is key to its high efficiency. By avoiding direct substrate-to-metal binding for the hydrogenation step, the catalyst circumvents substrate inhibition pathways that can plague other systems, leading to high turnover numbers. The electronic properties of Tol-BINAP, being more electron-donating than BINAP, can stabilize the electron-rich ruthenium center, enhancing the rate of H₂ activation and overall catalytic turnover.

Performance Data and Applications

(R)-(+)-Tol-BINAP has proven its mettle in a wide array of enantioselective reactions. Below are representative examples demonstrating its effectiveness.

Asymmetric Hydrogenation of Olefins and Ketones

This is the hallmark application for Tol-BINAP catalysts. They are particularly effective for the hydrogenation of functionalized substrates.

Substrate	Catalyst System	S/C Ratio	Conditions	Product	Yield	ee (%)	Reference
Geraniol	Ru((R)-TolBINAP)(OAc) ₂	2000:1	MeOH, 30 atm H ₂ , 23°C	(S)-Citronello I	>95%	98	[10][11]
2,4,4-trimethyl-2-cyclohexenone	rac-TolBINAP / (S,S)-DPEN	-	-	(S)-2,4,4-trimethyl-2-cyclohexanol	-	95	[7]
Methyl 3-oxobutanate	Ru((S)-Tol-BINAP)(OAc) ₂	-	50 bar H ₂ , MeOH, rt, 16h	Methyl (R)-3-hydroxybutanoate	94%	>99	[12]

Analysis of Causality: In the hydrogenation of geraniol, the allylic alcohol functionality coordinates to the ruthenium center, directing the stereochemical outcome. The use of Tol-BINAP over BINAP in this specific case was shown to provide superior activity while maintaining excellent enantioselectivity.^[2] The high ee achieved is a direct result of the precise steric and electronic control exerted by the chiral ligand in the transition state.

Other Key Transformations

Beyond hydrogenation, Tol-BINAP is a versatile ligand for other important C-C and C-heteroatom bond-forming reactions.

- **Palladium-Catalyzed α -Arylation of Ketones:** Tol-BINAP is an effective ligand for the coupling of aryl halides with ketone enolates.
- **Copper-Catalyzed Conjugate Reductions:** Cu-H species ligated by Tol-BINAP can effect the highly enantioselective 1,4-reduction of α,β -unsaturated esters, lactones, and lactams.^[13]
- **Rhodium-Catalyzed Cycloadditions:** Rh(I)-Tol-BINAP complexes catalyze [2+2+2] cycloaddition reactions, constructing complex cyclic systems with high stereocontrol.^[13]

Comparative Analysis: (R)-Tol-BINAP vs. (R)-BINAP

The choice between Tol-BINAP and its parent, BINAP, is a critical decision in catalyst screening and process optimization.

Feature	(R)-(+)-Tol-BINAP	(R)-(+)-BINAP	Field Insight
Electronic Properties	More electron-donating (richer)	Less electron-donating	The p-tolyl groups push electron density onto the phosphorus, making the ligand a stronger σ -donor. This can increase the catalytic activity of late transition metals like Ru and Rh.
Steric Profile	Slightly bulkier	Less bulky	The additional methyl groups impart a minor increase in steric hindrance, which can subtly alter the shape of the chiral pocket and sometimes improve enantioselectivity.
Catalytic Activity	Often higher	Baseline	In many hydrogenations, Tol-BINAP-based catalysts exhibit higher turnover frequencies (TOFs) than their BINAP counterparts, allowing for lower catalyst loadings or shorter reaction times. ^[2]
Enantioselectivity	Substrate-dependent; often comparable or slightly higher	High (benchmark)	While BINAP is a benchmark for high ee, Tol-BINAP can sometimes provide a marginal but crucial

improvement. However, this is not universal, and screening is essential.

Cost & Availability

Generally higher

More readily available and less expensive

For large-scale applications, the higher cost of Tol-BINAP must be justified by a significant improvement in performance (e.g., higher TON/TOF, higher ee).

Self-Validating System: When developing a new asymmetric process, it is best practice to screen both BINAP and Tol-BINAP. If Tol-BINAP provides a significantly faster reaction with equivalent or better enantioselectivity, the increased cost may be offset by increased reactor throughput. Conversely, if the performance is similar, the more economical BINAP is the logical choice. This comparative screening forms a self-validating basis for ligand selection.

Conclusion and Future Outlook

(R)-(+)-Tol-BINAP stands as a testament to the power of rational ligand design in asymmetric catalysis. By building upon the foundational excellence of the BINAP scaffold, the introduction of electron-donating tolyl groups has furnished a ligand with enhanced reactivity and, in many cases, superior performance. Its demonstrated success in demanding catalytic transformations, particularly asymmetric hydrogenation, has solidified its role as a critical tool for the synthesis of enantiopure pharmaceuticals and fine chemicals. As the demand for more efficient and selective catalytic systems continues to grow, the principles embodied by Tol-BINAP—fine-tuning steric and electronic properties to optimize catalyst performance—will continue to guide the development of the next generation of privileged chiral ligands.

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- To cite this document: BenchChem. [(R)-(+)-Tol-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019580#cas-number-for-r-tol-binap]

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